Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate

Medicinal Chemistry Pharmacokinetics Bioisosterism

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate (CAS 23062-64-8) is a bridgehead-functionalized bicyclo[2.2.2]octane (BCO) derivative with molecular formula C11H18O2 and molecular weight 182.26 g/mol. The bicyclo[2.2.2]octane core confers exceptional conformational rigidity, fixing the spatial orientation of substituents and enabling precise control over molecular topology.

Molecular Formula C11H18O2
Molecular Weight 182.263
CAS No. 23062-64-8
Cat. No. B2800895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylbicyclo[2.2.2]octane-1-carboxylate
CAS23062-64-8
Molecular FormulaC11H18O2
Molecular Weight182.263
Structural Identifiers
SMILESCC12CCC(CC1)(CC2)C(=O)OC
InChIInChI=1S/C11H18O2/c1-10-3-6-11(7-4-10,8-5-10)9(12)13-2/h3-8H2,1-2H3
InChIKeyAIACJATXDVBCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate (CAS 23062-64-8): A Rigid, Saturated Scaffold for Medicinal Chemistry and Advanced Materials


Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate (CAS 23062-64-8) is a bridgehead-functionalized bicyclo[2.2.2]octane (BCO) derivative with molecular formula C11H18O2 and molecular weight 182.26 g/mol . The bicyclo[2.2.2]octane core confers exceptional conformational rigidity, fixing the spatial orientation of substituents and enabling precise control over molecular topology . This rigid, saturated framework serves as a validated three-dimensional bioisostere for para-substituted phenyl rings, a substitution that frequently enhances the physicochemical and pharmacokinetic profiles of lead compounds [1]. The compound is supplied as a research-use-only building block, typically at 95-98% purity , and is employed as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials where defined molecular geometry and improved drug-like properties are required.

Why Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate Cannot Be Substituted with Simpler Bicyclic or Aromatic Analogs


In silico drug design and materials science often rely on the substitution of phenyl rings with saturated bioisosteres to overcome issues of metabolic instability, promiscuous off-target binding, and poor solubility [1]. While the BCO core generally offers these advantages, the specific 4-methyl bridgehead substitution and methyl ester functional group of this compound dictate a unique combination of steric bulk, lipophilicity, and a well-defined exit vector for subsequent derivatization [2]. Attempting to substitute this compound with a non-methylated BCO carboxylate (e.g., CAS 2064-04-2) would significantly alter molecular geometry and the chemical handle for downstream synthesis, while replacement with a para-phenyl analog (e.g., methyl 4-methylbenzoate) would re-introduce aromatic planarity, potentially compromising the desired improvements in solubility, metabolic stability, and three-dimensional target engagement [3]. The precise balance of rigidity and functional group placement in Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate is therefore non-interchangeable with its closest structural relatives, as quantified in the evidence below.

Quantitative Differentiation of Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate Against Key Comparators


Enhanced Metabolic Stability of the Bicyclo[2.2.2]octane Core Compared to a Phenyl Ring in a Drug-Like Context

The bicyclo[2.2.2]octane (BCO) scaffold, the core structure of the target compound, provides a quantifiable advantage in metabolic stability over a para-substituted phenyl ring. In a study on the tyrosine kinase inhibitor Imatinib, replacing the central phenyl ring with a BCO unit (compound 86) resulted in a 5.6-fold increase in metabolic stability in human liver microsomes relative to the parent drug. This improvement was measured as the percentage of parent compound remaining after a 30-minute incubation period [1]. The presence of the methyl group at the bridgehead in the target compound further blocks a potential site of metabolism, potentially augmenting this stability gain.

Medicinal Chemistry Pharmacokinetics Bioisosterism

Reduced Lipophilicity of the Bicyclo[2.2.2]octane Scaffold Compared to a Phenyl Ring

Excessive lipophilicity (high LogP or LogD) is a primary driver of poor drug performance, leading to issues like high non-specific binding, rapid metabolic clearance, and toxicity [1]. The saturated, three-dimensional nature of the BCO core, as present in Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate, reduces lipophilicity compared to a planar aromatic ring. In the Imatinib study, the phenyl-to-BCO replacement (compound 86) reduced the measured LogD7.4 value from 3.9 for the parent drug to 3.4, a significant shift that brings the compound into a more favorable physicochemical space for drug development [2].

Physicochemical Properties Drug Design Bioisosterism

Bridgehead Methyl Group Confers a Specific Exit Vector and Steric Bulk for Selective Derivatization

The 4-methyl substitution on the bicyclo[2.2.2]octane core differentiates this compound from its non-methylated analog, Methyl bicyclo[2.2.2]octane-1-carboxylate (CAS 2064-04-2). This methyl group serves as a steric block and a defined three-dimensional vector. In the context of bioisosteric replacement, the bridgehead methyl group on a BCO core mimics the substitution pattern of a para-methylphenyl moiety [1]. When incorporated into steroid esters, this specific 4-methylbicyclo[2.2.2]octane carbonate (derived from this compound's core) was specifically claimed to produce "prolonged and intense myotrophic or androgenic effects" when administered as a single dose, a property not claimed for the unsubstituted BCO analog [2].

Synthetic Chemistry Molecular Scaffolds Structure-Activity Relationship

High Synthetic Versatility of the Methyl Ester Functional Group for Downstream Chemistry

The methyl ester group at the bridgehead position is a key functional handle that distinguishes this compound from its free carboxylic acid analog, 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid. While the carboxylic acid can be used directly in amide couplings, the methyl ester offers superior versatility. It can be readily hydrolyzed to the acid for subsequent activation and coupling, reduced to the corresponding alcohol with LiAlH4 for further functionalization, or converted to an amide [1]. This synthetic flexibility is critical for a building block intended to be incorporated into diverse molecular architectures, whereas the free acid limits the user to a narrower set of transformations.

Organic Synthesis Building Blocks Functional Group Interconversion

Demonstrated Utility as a Bioisosteric Replacement in a Patent-Backed Pharmaceutical Lead Series

The core structure of Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate has been explicitly exploited in patent literature (US3515720A and US3523126A) to create novel testosterone and 19-nortestosterone carbonate esters [1][2]. These patents claim that the 4-methylbicyclo[2.2.2]octane-1'-methyl carbonate esters are useful as agents producing "prolonged and intense myotrophic or androgenic effects" [2]. This provides direct evidence that this specific bicyclic motif has been selected over other possible prodrug moieties (e.g., simple alkyl esters or unsubstituted BCO esters) for the purpose of modulating the pharmacokinetic/pharmacodynamic profile of a known drug, underscoring its value as a privileged scaffold.

Patent Analysis Pharmaceutical Chemistry Prodrugs

Validated Application Scenarios for Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate Based on Quantitative Evidence


Scaffold for Optimizing Pharmacokinetic Properties in Kinase Inhibitor Programs

The quantitative evidence that the BCO scaffold improves metabolic stability (5.6-fold) and reduces lipophilicity (ΔLogD -0.5) [1] directly supports the use of Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate as a starting material to synthesize analogs of existing kinase inhibitors or other drugs where a central para-phenyl ring is a liability. The 4-methyl group on the scaffold serves as a functional mimic for para-tolyl groups often found in optimized drug candidates, allowing for a direct 'scaffold hop' with the expectation of a more favorable ADME profile [2].

Building Block for Designing Extended-Release Steroidal Prodrugs

Patented research explicitly demonstrates the value of the 4-methylbicyclo[2.2.2]octane-1-carboxylate core in creating steroidal carbonate esters with prolonged androgenic and myotrophic effects [3]. This establishes a clear application scenario in the design of long-acting injectable prodrugs of steroidal agents (e.g., for hormone replacement therapy or muscle-wasting disorders), where the rigid, hydrophobic BCO cage facilitates formation of a slow-release depot upon intramuscular injection [4].

Core Scaffold for Constructing Rigid, Three-Dimensional Chemical Libraries for Fragment-Based Drug Discovery

The exceptional conformational rigidity and defined exit vectors of the BCO system, coupled with the versatile methyl ester functional group, make this compound an ideal building block for generating diverse, sp³-rich fragment libraries [5]. Its use in library synthesis allows for the systematic exploration of three-dimensional chemical space, a strategy that has been correlated with improved clinical success rates due to increased target selectivity and better physicochemical properties [6].

Synthesis of Advanced Intermediates for CCK/Gastrin Receptor Antagonist Programs

The bicyclo[2.2.2]octane scaffold, particularly with bridgehead substitution, has been identified as a core motif in cholecystokinin (CCK) and gastrin receptor antagonists [7]. Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate can serve as a convenient starting point for the multi-step synthesis of such antagonists, which have potential applications in treating gastrointestinal disorders and anxiety. The rigid core helps to pre-organize the pharmacophoric elements for optimal receptor interaction [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.